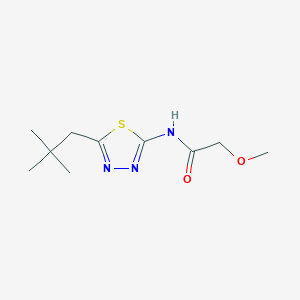![molecular formula C12H19N3O3S2 B216355 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216355.png)
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide, also known as ECA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through a multi-step process. ECA has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide is not fully understood. However, it has been proposed that 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of pro-inflammatory genes. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has also been found to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity. Additionally, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the growth of various bacterial strains, suggesting that it may have anti-microbial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments is its relatively low toxicity. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have low cytotoxicity in vitro, which makes it a suitable candidate for further investigation as a potential therapeutic agent. However, one of the limitations of using 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments is its low solubility in water, which may limit its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide research. One area of interest is the investigation of the potential therapeutic applications of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide in various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide and its effects on various signaling pathways. Furthermore, the development of more efficient synthesis methods and analogs of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide involves a multi-step process, starting with the reaction of 4-aminobenzenesulfonamide with ethyl 3-bromopropionate to form the intermediate product 4-(3-bromopropoxy)benzenesulfonamide. The intermediate is then reacted with thiourea to form the final product, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide. The overall yield of the synthesis is around 60%.
Wissenschaftliche Forschungsanwendungen
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been widely used in scientific research due to its various biological activities. It has been studied as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has also been investigated as an anti-tumor agent, as it has been found to induce apoptosis in cancer cells. Additionally, 4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide has been studied as an anti-microbial agent, as it has been found to inhibit the growth of various bacterial strains.
Eigenschaften
Produktname |
4-({[(3-Ethoxypropyl)amino]carbothioyl}amino)benzenesulfonamide |
|---|---|
Molekularformel |
C12H19N3O3S2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-(3-ethoxypropyl)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C12H19N3O3S2/c1-2-18-9-3-8-14-12(19)15-10-4-6-11(7-5-10)20(13,16)17/h4-7H,2-3,8-9H2,1H3,(H2,13,16,17)(H2,14,15,19) |
InChI-Schlüssel |
YCESMTOYLZASOV-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Kanonische SMILES |
CCOCCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)



![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)